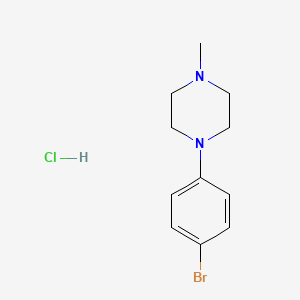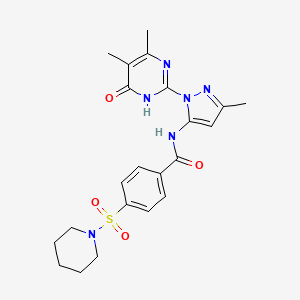![molecular formula C16H7Cl2F6N3 B2937004 N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine CAS No. 241488-38-0](/img/structure/B2937004.png)
N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine” is a compound that belongs to the class of 1,8-naphthyridines . These compounds have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are broadly distributed in nature and exist as a chief constituent in biology with a wide range of physiological and pharmacological properties .
Synthesis Analysis
An efficient synthetic strategy was developed for the synthesis of hybrid pharmacophores; encompass the merging of β-lactams, 1,8-naphthyridine and secondary amines/pyridines . With a simple unified synthetic protocol, a series of substituted 3-chloro-1-((3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)amino)azetidin-2-one compounds were prepared .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Scientific Research Applications
Anticancer Activity
Naphthyridines, including our compound of interest, have been extensively studied for their anticancer properties. They are known to exhibit activity against various cancer cell lines. The structure–activity relationship (SAR) and molecular modeling studies have provided insights into their mechanism of action, which is crucial for designing targeted cancer therapies .
Anti-HIV Properties
The naphthyridine core is also associated with anti-HIV activity. Research has shown that certain derivatives can inhibit the replication of the HIV virus, offering potential pathways for the development of new antiretroviral drugs .
Antimicrobial Applications
Synthetic strategies have led to the development of naphthyridine derivatives with potent antimicrobial effects. These compounds can be used to combat bacterial infections, and some are already in the market, such as Gemifloxacin .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory activities of naphthyridines make them candidates for pain relief and inflammation management. Their efficacy in these areas continues to be a subject of research .
Antioxidant Effects
Naphthyridines have shown antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. This application is particularly relevant in the context of neurodegenerative diseases and aging .
Material Science and Photophysical Applications
Due to their unique photochemical properties, naphthyridines are used in material science. They serve as components in light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems. This versatility makes them valuable in the development of new materials and technologies .
Mechanism of Action
Target of Action
Similar compounds have been reported to have anticancer properties . Therefore, it’s plausible that this compound may also target cancer cells or specific proteins within these cells.
Mode of Action
It’s likely that it interacts with its targets in a way that disrupts their normal function, leading to the desired therapeutic effects .
Biochemical Pathways
Given its potential anticancer properties , it may be involved in pathways related to cell growth and proliferation.
Result of Action
Given its potential anticancer properties , it may induce cell death or inhibit cell growth in cancer cells.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl2F6N3/c17-7-1-3-11(10(18)5-7)25-13-4-2-8-9(15(19,20)21)6-12(16(22,23)24)26-14(8)27-13/h1-6H,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMBKUFYBQJEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl2F6N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

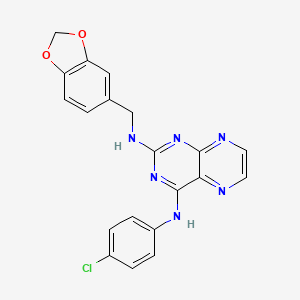
![4-((benzo[b]thiophene-2-carboxamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide](/img/structure/B2936922.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2936923.png)
![6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2936924.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2936925.png)
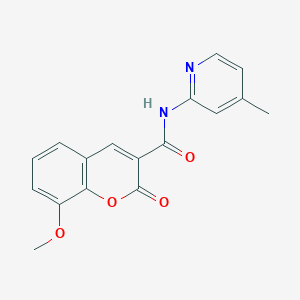
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2936928.png)
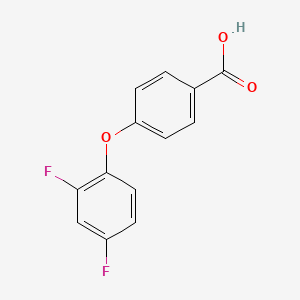
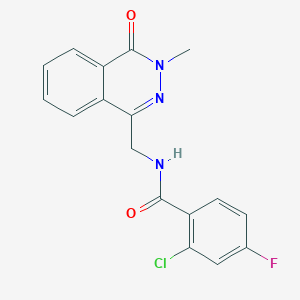
![5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B2936931.png)

![3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2936937.png)
